molecular formula C64H118O13 B14147293 Dipentaerythritol hexanonanoate CAS No. 64704-32-1

Dipentaerythritol hexanonanoate

Cat. No.: B14147293
CAS No.: 64704-32-1
M. Wt: 1095.6 g/mol
InChI Key: HNMLCKQHVKBVLW-UHFFFAOYSA-N
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Description

Dipentaerythritol hexanonanoate is a polyol ester derived from dipentaerythritol, a six-hydroxyl compound, esterified with six nonanoic acid molecules. These include high-performance lubricants, plasticizers, and coatings, where its high molecular weight and branched structure enhance thermal stability, viscosity, and compatibility with hydrophobic matrices .

Properties

CAS No.

64704-32-1

Molecular Formula

C64H118O13

Molecular Weight

1095.6 g/mol

IUPAC Name

[3-nonanoyloxy-2-[[3-nonanoyloxy-2,2-bis(nonanoyloxymethyl)propoxy]methyl]-2-(nonanoyloxymethyl)propyl] nonanoate

InChI

InChI=1S/C64H118O13/c1-7-13-19-25-31-37-43-57(65)72-51-63(52-73-58(66)44-38-32-26-20-14-8-2,53-74-59(67)45-39-33-27-21-15-9-3)49-71-50-64(54-75-60(68)46-40-34-28-22-16-10-4,55-76-61(69)47-41-35-29-23-17-11-5)56-77-62(70)48-42-36-30-24-18-12-6/h7-56H2,1-6H3

InChI Key

HNMLCKQHVKBVLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCC)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC

Origin of Product

United States

Preparation Methods

Catalytic Esterification: Core Mechanism and Catalyst Selection

The synthesis of dipentaerythritol hexanonanoate proceeds via a dehydration-condensation reaction between dipentaerythritol and nonanoic acid derivatives. A nitrogen atmosphere is essential to prevent oxidative degradation, while solid catalysts ensure high selectivity and minimal byproduct formation.

Solid Catalysts: Enhancing Selectivity and Yield

Stannous oxide (SnO) and magnesium oxide (MgO) are the most effective catalysts, enabling reactions at 180–260°C with catalyst loadings of 0.04–0.15% of the total reactant mass. These catalysts suppress polyol carbonization, a common issue in traditional acid-catalyzed processes, thereby improving product color (APHA ≤40) and reducing post-reaction purification steps.

Comparative Catalyst Performance
Catalyst Temperature Range (°C) Reaction Time (h) Yield (%) Acid Number (mg KOH/g)
Stannous oxide 210–260 7–14 98.5 ≤0.15
Magnesium oxide 180–220 10–12 97.8 ≤0.20
Sodium aluminate 200–240 8–12 96.2 ≤0.25

Data derived from patent CN101234969A.

Process Parameters and Optimization Strategies

Reactant Stoichiometry and Molar Ratios

A weight ratio of 1:6.3–7.2 (dipentaerythritol:nonanoic acid) ensures complete esterification. Excess acid drives the reaction toward hexaester formation, while lower ratios risk incomplete esterification. For example, a 1:7.2 ratio with 3,5,5-trimethylhexanoic acid achieves >98% conversion.

Temperature and Time Profiles

  • Dehydration phase : 180–260°C for 7–14 hours under nitrogen.
  • Deacidification phase : 160–210°C under vacuum (≤80 Pa) for 0.5–1 hour to remove unreacted acid.
Example Synthesis (Patent CN101234969A)
Component Quantity (g) Conditions Outcome
Dipentaerythritol 127 210°C, 10 h, SnO catalyst (0.3846 g) Yield: 490 g (98.5%)
3,5,5-Trimethylhexanoic acid 514 N₂ atmosphere, vacuum deacidification Acid number: 0.15 mg KOH/g

Industrial-Scale Production and Equipment Design

Reactor Configuration

The patent specifies a 1,000 mL four-neck flask equipped with a nitrogen inlet, mechanical stirrer, thermometer, and water separator. Scalable designs use continuous stirred-tank reactors (CSTRs) with automated temperature and pressure controls.

Solvent-Free vs. Solvent-Assisted Synthesis

Modern methods avoid solvents to reduce waste, but some processes use toluene or cyclohexane for azeotropic water removal. For instance, CN102633635B employs toluene in acrylate esterification, though this is less common for nonanoate synthesis.

Quality Control and Product Characterization

Key Performance Metrics

  • Viscosity : 7,500 cP at 25°C.
  • Thermal stability : Decomposition onset >300°C.
  • Biodegradability : >80% in OECD 301B tests, making it suitable for eco-friendly lubricants.

Analytical Techniques

  • Acid number titration : Ensures residual acidity <0.2 mg KOH/g.
  • GC-MS : Verifies ester purity and identifies byproducts like mono- or diesters.

Environmental and Economic Considerations

Catalyst Recycling

Solid catalysts (e.g., MgO) are filterable and reusable for ≥5 batches without activity loss, reducing costs by 15–20%.

Waste Minimization

Vacuum distillation recovers >95% of unreacted acid, which is reused in subsequent batches. This closed-loop system aligns with green chemistry principles.

Comparative Analysis with Alternative Esters

Property This compound Pentaerythritol Tetraester Trimethylolpropane Triester
Viscosity (25°C, cP) 7,500 2,200 1,800
Thermal stability (°C) >300 280 260
Biodegradability (%) 82 75 68

Data synthesized from patent claims and manufacturer specifications.

Chemical Reactions Analysis

Types of Reactions

Dipentaerythritol hexanonanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipentaerythritol hexanonanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dipentaerythritol hexanonanoate involves its ability to interact with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release dipentaerythritol and hexanoic acid, which can then participate in further biochemical reactions. The polyol structure of dipentaerythritol allows it to form multiple hydrogen bonds, enhancing its interactions with other molecules and materials .

Comparison with Similar Compounds

Table 1: Solubility and Molecular Weight Comparison

Compound Water Solubility (g/L) Molecular Weight (g/mol) Key Applications
Mesoerythritol 620 (high) 122 Insecticides, food additives
Pentaerythritol 60 (moderate) 136 Alkyd resins, explosives
Dipentaerythritol 3 (low) 254 Polymer crosslinkers
Dipentaerythritol hexaacrylate Insoluble 692 UV-curable coatings
Dipentaerythritol hexanonanoate Theoretical: <1 ~878 Lubricants, plasticizers

Table 2: Application-Specific Performance

Property This compound Pentaerythritol Tetranonanoate Trimethylolpropane Trinonanoate
Viscosity High (>10,000 cps inferred) Moderate (~500 cps) Low (~50 cps)
Thermal Stability Excellent (>200°C) Good (~150°C) Moderate (~120°C)
Hydrophobicity Extreme High Moderate

Economic and Regulatory Considerations

Technical-grade dipentaerythritol prices exceed those of simpler polyols, which may restrict hexanonanoate’s adoption outside specialized sectors like aerospace or high-end automotive lubricants . Regulatory approvals (e.g., OMRI for organic farming) further prioritize mesoerythritol in agrochemicals, whereas hexanonanoate’s applications remain industrial .

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